molecular formula C20H23NO4 B1205359 Codeine, acetate

Codeine, acetate

Cat. No.: B1205359
M. Wt: 341.4 g/mol
InChI Key: MFXFQKMUCYHPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of acetylcodeine is intrinsically linked to the broader discovery and investigation of opium alkaloids during the 19th and 20th centuries. While codeine itself was first isolated in 1832 by French chemist Pierre Jean Robiquet, who was already renowned for discovering alizarin, the most widespread red dye of that era, the acetylated derivative emerged much later through synthetic chemistry efforts. Robiquet's pioneering work in isolating codeine from opium represented a crucial step in the progressive isolation of opium's several active components, which opened the path to improved selectivity and safety of opiates-based pharmacopeia.

The discovery of acetylcodeine occurred within the context of broader pharmaceutical research aimed at modifying existing alkaloid structures to enhance therapeutic properties or create new analytical markers. Friedrich Sertürner had previously isolated morphine from opium in 1803, establishing the foundation for subsequent alkaloid research. The systematic approach to alkaloid modification gained momentum throughout the 19th and early 20th centuries, as researchers sought to understand structure-activity relationships within the morphinan family.

Thomas Anderson determined the correct composition of codeine in 1853, but a complete chemical structure was not proposed until 1925 by J. M. Gulland and Robert Robinson, with the first crystal structure determination waiting until 1954. This delayed structural elucidation reflects the complex analytical challenges faced by early researchers working with these intricate alkaloid molecules. The development of acetylcodeine as a distinct chemical entity built upon this foundational knowledge, representing an evolution in synthetic organic chemistry capabilities.

Classification as a Morphinan Alkaloid

Acetylcodeine belongs to the morphinan alkaloid class, which represents a broader category of plant secondary metabolites known as benzylisoquinoline alkaloids. These compounds exhibit diverse pharmaceutical properties and include other significant molecules such as the muscle relaxant papaverine, the antimicrobials berberine and sanguinarine, and the antitussive and potential anticancer drug noscapine. The morphinan alkaloid family is characterized by a distinctive tetracyclic structure that forms the core framework for numerous pharmacologically active compounds.

The classification of acetylcodeine within the morphinan alkaloid family is based on its fundamental structural features, which include the characteristic phenanthrene-like ring system with specific stereochemical configurations. The compound maintains the essential morphinan skeleton while incorporating an acetyl modification at the 6-position, creating a unique molecular architecture that influences its pharmacological properties. This structural modification places acetylcodeine in a specialized subset of morphinan derivatives that have undergone synthetic modification from their naturally occurring precursors.

The morphinan alkaloid classification system recognizes several structural subtypes based on substitution patterns and functional group modifications. Acetylcodeine represents an acetate ester derivative, distinguishing it from other morphinan alkaloids such as the naturally occurring morphine, codeine, and thebaine. This classification system provides a framework for understanding the relationship between chemical structure and biological activity within this important family of compounds.

Relationship to Codeine and Morphine

The relationship between acetylcodeine, codeine, and morphine represents a fascinating example of structural modification within the morphinan alkaloid series. Acetylcodeine is formed through the acetylation of codeine at the 6-position hydroxyl group, creating an ester linkage that fundamentally alters the compound's properties while maintaining the core morphinan structure. This modification process involves the addition of an acetyl group, resulting in the molecular formula C₂₀H₂₃NO₄ and a molecular weight of 341.4 grams per mole, compared to codeine's molecular formula of C₁₈H₂₁NO₃ and molecular weight of 299.3642.

The metabolic relationship between these compounds reveals important biochemical pathways. Acetylcodeine is eventually metabolized into codeine and subsequently into morphine, following the same general metabolic pathway as its parent compound. Research has demonstrated that acetylcodeine exhibits a plasma elimination half-life of 237 ± 18 minutes in opiate-naive subjects, with only 0.4 ± 0.1% excreted unchanged and codeine serving as the main metabolite. This metabolic profile indicates that acetylcodeine functions as a prodrug, requiring biotransformation to achieve its pharmacological effects.

Comparative studies have revealed that acetylcodeine demonstrates approximately one-third the potency of codeine in various experimental paradigms, including systemic, supraspinal, and spinal administration routes. Despite this reduced potency, acetylcodeine exhibits distinct pharmacological characteristics that differentiate it from both codeine and morphine. Antisense mapping studies have shown that acetylcodeine displays sensitivity to probes targeting exons 1 and 2 of the mu opioid receptor gene, a profile that distinguishes it from either codeine or morphine.

Nomenclature and Alternative Names

The nomenclature of acetylcodeine reflects the complexity of chemical naming conventions within the morphinan alkaloid family. The compound is most commonly known by several systematic and trivial names that describe its chemical structure and relationship to codeine. The primary systematic name according to IUPAC nomenclature is [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate.

Alternative nomenclature includes 6-acetylcodeine, 6-monoacetylcodeine, O-acetylcodeine, and codeine acetate, each emphasizing different aspects of the compound's structure or formation. The designation "6-acetylcodeine" specifically indicates the position of acetylation on the codeine molecule, while "monoacetylcodeine" distinguishes it from potential polyacetylated derivatives. The CAS Registry Number 6703-27-1 provides a unique identifier for this specific compound in chemical databases and regulatory documents.

The morphinan-based systematic nomenclature describes the compound as "Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, acetate (ester), (5α,6α)-" which provides complete stereochemical information about the molecule's three-dimensional structure. This detailed nomenclature is essential for distinguishing acetylcodeine from other closely related morphinan derivatives that may differ only in stereochemistry or substitution patterns.

Commercial and research applications often employ simplified names such as "acetylcodeine" or "codeine 6-acetate" for practical convenience while maintaining chemical accuracy. The variety of names reflects the compound's importance across multiple scientific disciplines, from synthetic organic chemistry to pharmacology and forensic analysis.

Scientific Significance in Research

The scientific significance of acetylcodeine extends across multiple research domains, making it an important compound for understanding structure-activity relationships within the morphinan alkaloid family. Research has revealed unique pharmacological properties that distinguish acetylcodeine from other morphinan derivatives, contributing to our understanding of opioid receptor subtypes and their associated signaling pathways. Studies have shown that acetylcodeine exhibits sensitivity to mu-selective antagonists beta-funaltrexamine and naloxonazine, confirming its classification as a mu opioid, while demonstrating resistance to 3-O-methylnaltrexone, which effectively blocks other morphinan derivatives.

Antisense mapping research has provided particularly valuable insights into the molecular mechanisms underlying acetylcodeine's effects. Unlike morphine, which shows sensitivity only to exon 1 antisense probes, acetylcodeine demonstrates sensitivity to both exons 1 and 2 of the mu opioid receptor gene, suggesting involvement of different receptor splice variants. This finding has implications for understanding the complex pharmacology of mu opioids and may help explain clinical observations regarding differential patient responses to various opioid medications.

The compound has gained significant importance in forensic science as a biomarker for illicit substance use. Acetylcodeine serves as an impurity of illicit heroin synthesis and has been validated as a urinary and hair biomarker for detecting illegal heroin consumption. Research has demonstrated that acetylcodeine can be detected in 85.9% to 92% of samples from illicit heroin users, while being virtually absent in samples from individuals receiving pharmaceutical opioids. This specificity makes acetylcodeine an invaluable tool for forensic investigators and clinical toxicologists.

Synthetic chemistry research has utilized acetylcodeine as a model compound for developing new morphinan alkaloid synthesis methodologies. Studies involving recombinant Saccharomyces cerevisiae have demonstrated the feasibility of producing morphinan alkaloids through biotechnological approaches, with acetylcodeine serving as an important intermediate in these synthetic pathways. Additionally, research focusing on regioselective Friedel-Crafts-type cyclizations has used acetylcodeine-related structures to develop strategies for constructing morphinan alkaloid ring systems.

The compound's role in cross-tolerance studies has provided insights into the common mechanisms of action among morphinan alkaloids. Research has shown that chronic morphine administration results in cross-tolerance to acetylcodeine, with similar shifts in effective dose values observed for both compounds. These findings contribute to our understanding of tolerance mechanisms and may inform clinical approaches to opioid rotation and pain management strategies.

Property Acetylcodeine Codeine Morphine
Molecular Formula C₂₀H₂₃NO₄ C₁₈H₂₁NO₃ C₁₇H₁₉NO₃
Molecular Weight (g/mol) 341.4 299.36 285.34
CAS Number 6703-27-1 76-57-3 57-27-2
Relative Potency ~1/3 of codeine 1.0 (reference) ~10x codeine
Plasma Half-life (min) 237 ± 18 ~180-240 ~120-240
Exon 1 Sensitivity Yes Yes Yes
Exon 2 Sensitivity Yes No No
Research Application Significance Key Findings
Pharmacological Studies Receptor subtype characterization Unique antisense mapping profile
Forensic Analysis Biomarker for illicit heroin 85.9-92% detection rate in users
Synthetic Chemistry Morphinan alkaloid synthesis Biotechnological production feasibility
Cross-tolerance Research Tolerance mechanism understanding Similar tolerance patterns to morphine
Metabolic Studies Prodrug characteristics 0.4% unchanged excretion, codeine as main metabolite

Properties

IUPAC Name

(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFQKMUCYHPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analgesic Potency and Efficacy

Codeine, acetate’s primary analogs include morphine, oxycodone, and tramadol. Key comparisons are summarized below:

Compound Equianalgesic Dose (Parenteral) Equianalgesic Dose (Oral) Relative Potency (vs. Morphine) Duration of Action (Hours)
Morphine 3–5 mg 10 mg 1 (Reference) 4–6
Codeine 30–65 mg 60 mg 0.1–0.15 3–4
Oxycodone 1.5–2.25 mg 5–10 mg 1.5–2 (vs. morphine) 4–6
Tramadol 50–100 mg 50–100 mg 0.1–0.2 3–6

Key Findings :

  • Codeine’s analgesic potency is 10–15% of morphine’s, requiring higher doses for equivalent pain relief .
  • Oxycodone demonstrates 10–12× greater potency than codeine in total analgesic effect and peak efficacy .
  • Oral codeine retains ~60% of its parenteral efficacy, attributed to reduced first-pass metabolism due to 3-O-methylation .

Pharmacokinetic and Metabolic Profiles

Parameter This compound Morphine Oxycodone Tramadol
Bioavailability ~50% (oral) 24–40% (oral) 60–87% (oral) 70–75% (oral)
Metabolism CYP2D6 (to morphine) Glucuronidation CYP3A4/CYP2D6 CYP2D6/CYP3A4
Active Metabolite Morphine (5%) M6G (morphine-6-glucuronide) Oxymorphone (CYP2D6) O-desmethyltramadol
BBB Penetration Moderate High High Moderate

Notes:

  • Zinc compounds (e.g., ZINC13831510) identified via in silico screening show μ-opioid receptor affinity comparable to morphine but lack blood-brain barrier (BBB) penetration, reducing central side effects .

Chemical and Formulation Comparisons

Codeine derivatives and related compounds vary in solubility and formulation applications:

Compound Aqueous Solubility Common Salts/Forms Clinical Use
Codeine 80 mg/mL (phosphate) Phosphate, sulfate, acetate Mild pain, antitussive
Morphine 60 mg/mL (sulfate) Sulfate, hydrochloride Severe pain
Oxycodone 50 mg/mL (hydrochloride) Hydrochloride, terephthalate Moderate-severe pain
SKF-525-A N/A Diphenylpropyl acetate Codeine efficacy enhancer

Key Insights :

  • SKF-525-A (diphenylpropyl acetate) enhances codeine’s analgesic duration in animal models, increasing efficacy from 50% to 80% at 160 minutes post-administration .

Preparation Methods

Direct Acetylation of Codeine

The most straightforward method for synthesizing codeine acetate involves the reaction of codeine with acetylating agents. In a protocol adapted from morphine derivatization techniques, codeine undergoes O-acetylation at its 3-hydroxy group using acetic anhydride in the presence of sodium acetate . This reaction typically proceeds in toluene at 90–105°C for 5 hours, achieving near-quantitative conversion rates. The sodium acetate acts as both a base and a catalyst, neutralizing hydrogen chloride generated during the acetylation of codeine’s phenolic hydroxyl group .

A critical consideration is the selectivity of acetylation. Codeine’s tertiary amine at position 17 remains unaffected under these conditions, as demonstrated by nuclear magnetic resonance (NMR) analyses of reaction products . However, prolonged heating or excess acetic anhydride may lead to N-acetylation side products, necessitating chromatographic purification. Gas chromatography-mass spectrometry (GC-MS) data from analogous reactions show that maintaining a molar ratio of 1:1.2 (codeine to acetic anhydride) minimizes byproduct formation to <5% .

Dienol Acetate Intermediate Route

A patent-pending method leverages codeinone dienol acetate as a precursor. Codeine is first oxidized to codeinone using Jones reagent (CrO₃ in H₂SO₄), followed by dienol acetate formation via reaction with acetic anhydride and sodium acetate in toluene . The dienol acetate intermediate, characterized by its conjugated enol ether system, serves as a versatile substrate for further transformations.

Key experimental parameters include:

  • Temperature : 110°C optimal for dienol acetate synthesis

  • Solvent : Toluene preferred for its azeotropic removal of water

  • Catalyst : Sodium acetate (0.2 equiv.) enhances reaction rate

Hydrogenation of the dienol acetate over palladium-on-carbon selectively reduces the 7,8-double bond, yielding codeine acetate with 43–52% overall yield from codeine . This route’s advantage lies in its applicability to large-scale synthesis, though it requires stringent control over oxidation states to prevent over-reduction.

Extraction-Acetylation Hybrid Methods

Pharmaceutical codeine tablets serve as starting material in resource-limited settings. A documented procedure extracts codeine phosphate from sustained-release tablets using a sodium acetate buffer (pH 3.5) in methanol . The extracted codeine is then acetylated in situ by adding acetic anhydride. HPLC analyses confirm that this method achieves 89–94% purity, with residual tablet excipients removed via filtration and liquid-liquid extraction .

Table 1: Comparative Analysis of Codeine Acetate Synthesis Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
Direct AcetylationAc₂O, NaOAc, toluene90–10559585
Dienol Acetate RouteAc₂O, NaOAc, Pd/C, H₂110245292
Extraction-AcetylationAc₂O, NaOAc buffer, MeOH2527889

Mechanistic Insights and Byproduct Formation

The acetylation mechanism proceeds via nucleophilic acyl substitution. Codeine’s 3-hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by sodium acetate’s deprotonation of the hydroxyl group . Competing N-acetylation at the tertiary amine is sterically hindered, as shown by molecular modeling studies .

Common byproducts include:

  • N-Acetylcodeine : Forms when excess Ac₂O is used (≥3 equiv.)

  • Codeinone Acetate : Results from incidental oxidation during dienol acetate synthesis

  • Dihydrocodeine Acetate : Hydrogenation byproduct in Pd/C-mediated routes

GC-MS and LC-UV analyses are critical for identifying these impurities, with retention times and spectral signatures well-documented in forensic chemistry literature .

Industrial-Scale Optimization

For commercial production, the dienol acetate route is favored despite its multi-step nature. A pilot-scale study achieved 43% overall yield (codeine to codeine acetate) using continuous flow reactors, reducing reaction time from 24 hours to 45 minutes . Critical innovations include:

  • In-line IR monitoring for real-time reaction control

  • Scavenger resins to remove residual chromium from the oxidation step

  • Crystallization purification using heptane/ethyl acetate mixtures

Environmental impact assessments highlight the need for acetic anhydride recycling systems, as 30–40% of the reagent is recoverable via distillation .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Codeine, acetate, and how can researchers ensure reaction efficiency and purity?

  • Methodological Answer : this compound is typically synthesized by acetylating codeine using acetic anhydride or acetyl chloride under controlled conditions. To ensure efficiency, monitor reaction parameters (temperature, stoichiometry) via techniques like thin-layer chromatography (TLC) or HPLC. Purity is validated using NMR (for structural confirmation), mass spectrometry (for molecular weight verification), and HPLC (for quantifying impurities). For novel syntheses, include full spectral data and comparative analysis with literature values .

Q. How should researchers characterize this compound to distinguish it from other codeine salts?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to analyze melting points and thermal stability. X-ray crystallography provides definitive structural confirmation. Compare solubility profiles in solvents like water, ethanol, and chloroform, as acetate salts often exhibit distinct solubility compared to sulfates or phosphates. Cross-reference spectral data (IR, NMR) with databases such as NIST Chemistry WebBook .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products using HPLC-MS and quantify residual potency via UV spectrophotometry. Include control batches and statistical analysis (e.g., ANOVA) to validate reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro binding affinity data and in vivo analgesic efficacy for this compound?

  • Methodological Answer : Perform pharmacokinetic studies to assess metabolite conversion (e.g., codeine to morphine via CYP2D6). Use knockout animal models to isolate metabolic pathways. Combine in vitro receptor-binding assays (e.g., µ-opioid receptor affinity) with behavioral pain models (e.g., tail-flick test) to correlate molecular interactions with physiological effects. Address inter-species variability by replicating experiments in humanized models .

Q. What strategies are effective for analyzing data discrepancies in studies comparing this compound with other opioid derivatives?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data from heterogeneous studies, adjusting for variables like dosage, administration route, and cohort demographics. Use sensitivity analysis to identify outliers or confounding factors. For conflicting results, conduct dose-response curves and receptor occupancy studies to clarify mechanistic differences .

Q. How can researchers optimize novel delivery systems (e.g., nanoparticles, transdermal patches) for this compound while ensuring ethical compliance?

  • Methodological Answer : Evaluate biocompatibility via cytotoxicity assays (e.g., MTT assay on human keratinocytes for transdermal systems). Use in silico modeling (e.g., molecular dynamics) to predict drug release profiles. Adhere to ethical guidelines (e.g., 3Rs principles in animal studies) and obtain institutional review board (IRB) approval for human tissue use. Document all protocols in supplementary materials for transparency .

Q. What computational approaches are suitable for predicting this compound’s interactions with non-opioid targets (e.g., serotonin receptors)?

  • Methodological Answer : Employ molecular docking simulations (AutoDock Vina, Schrödinger Suite) to screen against receptor libraries. Validate predictions with electrophysiology (e.g., patch-clamp assays for ion channel effects). Combine QSAR models with machine learning to identify off-target binding risks. Cross-validate findings with transcriptomic data from public repositories like GEO .

Methodological Considerations

  • Data Reproducibility : Detailed experimental sections must include reagent sources (e.g., Sigma-Aldlot batch numbers), equipment calibration records, and raw data deposition links (e.g., Zenodo) .
  • Ethical Compliance : For clinical data, anonymize participant identifiers and disclose conflicts of interest. Follow FAIR principles for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.